molecular formula C7H6F3N B178910 2-Methyl-4-(trifluoromethyl)pyridine CAS No. 106877-17-2

2-Methyl-4-(trifluoromethyl)pyridine

Cat. No.: B178910
CAS No.: 106877-17-2
M. Wt: 161.12 g/mol
InChI Key: VAWGXUBCGWYGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to the pyridine ring

Mechanism of Action

Target of Action

2-Methyl-4-(trifluoromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of TFMP derivatives are pests in the agrochemical industry and various diseases in the pharmaceutical industry .

Mode of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The interaction of TFMP with its targets results in the protection of crops from pests in the agrochemical industry and the treatment of various diseases in the pharmaceutical industry .

Biochemical Pathways

It’s known that tfmp derivatives play a significant role in the synthesis of several crop-protection products . In the pharmaceutical industry, TFMP derivatives are used in the synthesis of various drugs .

Pharmacokinetics

The success of suzuki–miyaura (sm) cross-coupling, a common reaction involving organoboron reagents like tfmp, is due to the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents . These properties may influence the bioavailability of TFMP derivatives.

Result of Action

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . In the pharmaceutical and veterinary industries, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s recommended to store TFMP in a cool place, keep the container tightly closed in a dry and well-ventilated place, and keep it away from strong oxidizing agents . These precautions suggest that exposure to heat, moisture, and certain chemical environments could potentially affect the action and stability of TFMP.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of 2-methylpyridine. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a copper catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high selectivity .

Another method involves the use of trifluoromethyl sulfonyl chloride (CF₃SO₂Cl) as the trifluoromethylating agent. This reagent reacts with 2-methylpyridine in the presence of a base like triethylamine (Et₃N) to form this compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates. This approach minimizes the formation of by-products and enhances the overall purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

2-Methyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(trifluoromethyl)pyridine
  • 2-Methyl-3-(trifluoromethyl)pyridine
  • 4-Methyl-2-(trifluoromethyl)pyridine

Uniqueness

2-Methyl-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the trifluoromethyl group at the 4-position of the pyridine ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The trifluoromethyl group at the 4-position can enhance the compound’s electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in biological assays .

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWGXUBCGWYGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563693
Record name 2-Methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-17-2
Record name 2-Methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(trifluoromethyl)pyridine
Reactant of Route 3
2-Methyl-4-(trifluoromethyl)pyridine
Reactant of Route 4
2-Methyl-4-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.